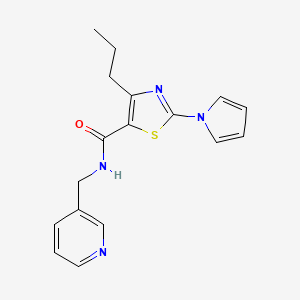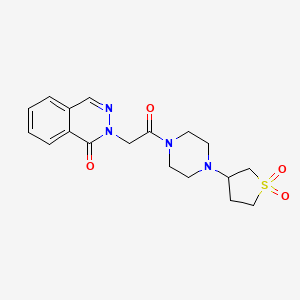![molecular formula C10H15N3O2 B4521745 3-[(3-methoxyphenyl)amino]propanohydrazide](/img/structure/B4521745.png)
3-[(3-methoxyphenyl)amino]propanohydrazide
Overview
Description
3-[(3-methoxyphenyl)amino]propanohydrazide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.116426730 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant activities, surpassing even that of ascorbic acid in some cases. These compounds also exhibited notable anticancer activities against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives identified as highly potent against glioblastoma cells I. Tumosienė et al., 2020.
Antimicrobial Activity
Another research focused on derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids, which were converted into compounds with hydrazide, pyrrole, and chloroquinoxaline moieties. Some of these synthesized compounds displayed good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger Kristina Mickevičienė et al., 2015.
Corrosion Protection
The corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions was investigated, revealing that these compounds, at optimal concentrations, provided high inhibition efficiency. This study combines experimental techniques with computational approaches to understand the protective layer formation on mild steel surfaces P. Paul et al., 2020.
Synthesis of Fluorinated Heterocyclic Compounds
Research into the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones used derivatives of 3-methoxyacrylic acid, demonstrating the utility of these compounds in creating fluorinated heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals G. Shi et al., 1996.
Properties
IUPAC Name |
3-(3-methoxyanilino)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-9-4-2-3-8(7-9)12-6-5-10(14)13-11/h2-4,7,12H,5-6,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOBTUMUITHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide](/img/structure/B4521662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4521668.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B4521675.png)
![1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole](/img/structure/B4521683.png)


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B4521729.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4521737.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B4521744.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4521748.png)


![N-(4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4521775.png)
methanone](/img/structure/B4521783.png)
